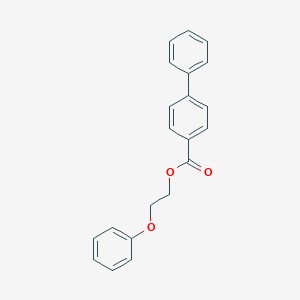
2-Phenoxyethyl 4-phenylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenoxyethyl 4-phenylbenzoate is an organic compound with the molecular formula C21H18O3 and a molecular weight of 318.4 g/mol. This compound is known for its unique structure, which includes a phenoxyethyl group attached to a biphenylcarboxylate moiety. It is used in various scientific and industrial applications due to its distinctive chemical properties.
準備方法
The synthesis of 2-Phenoxyethyl 4-phenylbenzoate typically involves the reaction of phenol with ethylene carbonate to produce 2-phenoxyethanol, which is then esterified with 4-biphenylcarboxylic acid . The reaction conditions often include the use of catalysts such as Na-mordenite and solvents like dimethyl sulfoxide (DMSO). The process can be carried out under moderate temperatures and pressures to achieve high yields and selectivity .
化学反応の分析
2-Phenoxyethyl 4-phenylbenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids and ketones.
Reduction: Reduction reactions can convert it into alcohols and alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the phenoxyethyl group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
2-Phenoxyethyl 4-phenylbenzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing new therapeutic agents.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives due to its unique chemical properties.
作用機序
The mechanism of action of 2-Phenoxyethyl 4-phenylbenzoate involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
2-Phenoxyethyl 4-phenylbenzoate can be compared with other similar compounds, such as:
2-Phenoxyethyl acrylate: This compound has a similar phenoxyethyl group but is used primarily in polymer chemistry.
4-Biphenylcarboxylic acid: This compound shares the biphenylcarboxylate moiety but lacks the phenoxyethyl group.
Phenoxyethanol: This compound is structurally similar but lacks the biphenylcarboxylate group and is used as a preservative and solvent. The uniqueness of this compound lies in its combined phenoxyethyl and biphenylcarboxylate structure, which imparts distinct chemical and biological properties.
特性
分子式 |
C21H18O3 |
|---|---|
分子量 |
318.4g/mol |
IUPAC名 |
2-phenoxyethyl 4-phenylbenzoate |
InChI |
InChI=1S/C21H18O3/c22-21(24-16-15-23-20-9-5-2-6-10-20)19-13-11-18(12-14-19)17-7-3-1-4-8-17/h1-14H,15-16H2 |
InChIキー |
RWMRGDXFYMNSFP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OCCOC3=CC=CC=C3 |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OCCOC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(2-Iodoanilino)carbonyl]phenyl acetate](/img/structure/B403149.png)
![7-methyl-5-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B403150.png)
![5-{[1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B403152.png)
![7-methyl-5-phenyl-N-[2-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B403156.png)
![N-(2,4-dimethoxyphenyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B403157.png)
![N-[3-(2,3-dihydro-1H-inden-5-yloxy)-5-nitrophenyl]-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B403161.png)
![7-methyl-N-[3-(3-methylphenoxy)-5-nitrophenyl]-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B403162.png)
![3-Chloro-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B403163.png)
![7-methyl-N-[3-nitro-5-[3-(trifluoromethyl)phenoxy]phenyl]-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B403164.png)
![N-[3-[3-(diethylamino)phenoxy]-5-nitrophenyl]-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B403165.png)
![Methyl 2-({[3-chloro-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)benzoate](/img/structure/B403167.png)
![3-chloro-N-(2,4-dichlorophenyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B403168.png)
![3-chloro-N-[3-(4-morpholinyl)propyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B403171.png)
![3-chloro-N-(3,4-dimethylphenyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B403172.png)
